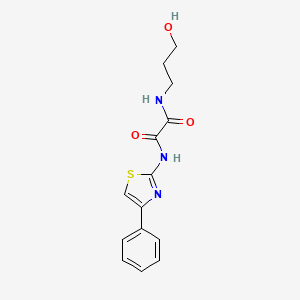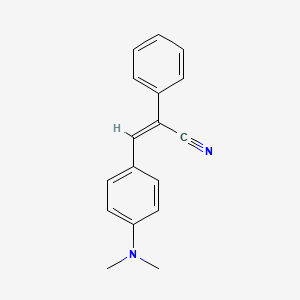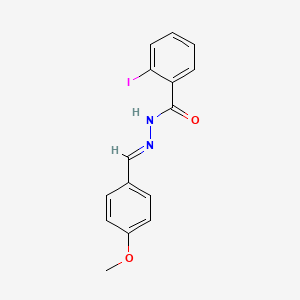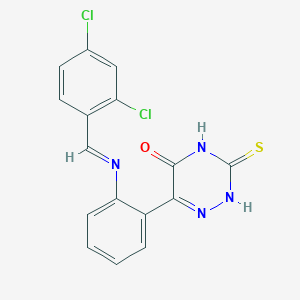
N-propyltetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyltetradecanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a long alkyl chain attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-propyltetradecanamide typically involves the reaction of tetradecanoic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction can be represented as follows:
Tetradecanoic acid+Propylamine→this compound+Water
The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions: N-propyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield primary amines and other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Substituted amides and other derivatives.
科学的研究の応用
Chemistry: N-propyltetradecanamide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure makes it valuable in the study of amide chemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It serves as a model compound for investigating the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of amide-based drugs. Its stability and reactivity make it a suitable candidate for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its long alkyl chain imparts desirable properties such as hydrophobicity and thermal stability.
作用機序
The mechanism of action of N-propyltetradecanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their behavior. These interactions can modulate biological pathways and processes, making this compound a valuable tool in biochemical research.
類似化合物との比較
- N-methyltetradecanamide
- N-ethyltetradecanamide
- N-butyltetradecanamide
Comparison: N-propyltetradecanamide is unique due to its specific alkyl chain length and the presence of the propyl group. This structure imparts distinct chemical and physical properties compared to other similar compounds. For example, N-methyltetradecanamide has a shorter alkyl chain, resulting in different solubility and reactivity. The presence of the propyl group in this compound enhances its hydrophobicity and stability, making it more suitable for certain applications.
特性
CAS番号 |
147642-79-3 |
|---|---|
分子式 |
C17H35NO |
分子量 |
269.5 g/mol |
IUPAC名 |
N-propyltetradecanamide |
InChI |
InChI=1S/C17H35NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)18-16-4-2/h3-16H2,1-2H3,(H,18,19) |
InChIキー |
OAZCLZBYTHKCLA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)





![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991460.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11991476.png)

![N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11991494.png)
